molecular formula C11H11NO B1529375 1-(1-Benzofuran-2-yl)cyclopropan-1-amine CAS No. 1266172-97-7

1-(1-Benzofuran-2-yl)cyclopropan-1-amine

Cat. No.: B1529375
CAS No.: 1266172-97-7
M. Wt: 173.21 g/mol
InChI Key: NIFUGNDCWNGZOD-UHFFFAOYSA-N
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Description

1-(1-Benzofuran-2-yl)cyclopropan-1-amine ( 1266172-97-7) is a chemical compound with the molecular formula C 11 H 11 NO and a molecular weight of 173.21 g/mol . This amine features a benzofuran moiety, a privileged structure in medicinal chemistry known for conferring a wide range of biological activities . The scaffold is present in compounds with significant pharmacological profiles, including antimicrobial, anticancer, and neuroprotective effects . The specific research applications of this particular cyclopropylamine derivative are an area of active investigation. Benzofuran derivatives, in general, are emerging as key scaffolds in the development of novel antimicrobial agents and are investigated for their potential interactions with various biological targets . Researchers can utilize this chemical as a key synthetic intermediate or building block for the construction of more complex molecules in drug discovery and development programs. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the product's Certificate of Analysis for specific quality control and handling data.

Properties

IUPAC Name

1-(1-benzofuran-2-yl)cyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c12-11(5-6-11)10-7-8-3-1-2-4-9(8)13-10/h1-4,7H,5-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIFUGNDCWNGZOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC3=CC=CC=C3O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(1-Benzofuran-2-yl)cyclopropan-1-amine is an organic compound characterized by a unique structure that combines a benzofuran moiety with a cyclopropane amine. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including interactions with neurotransmitter receptors and possible therapeutic applications.

  • Molecular Formula : C12H13N
  • Molecular Weight : Approximately 185.24 g/mol
  • Purity : Typically reported at around 95%

The compound's reactivity is attributed to its functional groups, which may facilitate various biological interactions and applications in drug development.

Neurotransmitter Receptor Interactions

Preliminary studies indicate that this compound may interact with several neurotransmitter receptors, suggesting a potential role in modulating neurological functions. These interactions could be pivotal for developing treatments for conditions such as depression or anxiety.

Anticancer Potential

Research has highlighted the anticancer properties of compounds structurally related to this compound. For instance, some derivatives have shown cytotoxic effects against various cancer cell lines, indicating that this compound may also possess similar properties.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • Cytotoxicity Studies :
    • A study examined the cytotoxic effects of benzofuran derivatives on FaDu hypopharyngeal tumor cells, revealing that certain structural modifications enhance anticancer activity compared to standard treatments like bleomycin .
  • Neuropharmacological Effects :
    • Interaction studies have focused on binding affinities with serotonin receptors, suggesting potential antidepressant-like effects .
  • Antimicrobial Activity :
    • Investigations into the antimicrobial properties of related compounds have shown promising results against resistant bacterial strains, which could be relevant for developing new antibiotics .

Comparative Analysis with Similar Compounds

The following table summarizes notable compounds similar to this compound, highlighting their unique features and biological activities:

Compound NameStructure DescriptionUnique Features
2-AminobenzofuranBenzofuran with an amino group at the 2-positionPrimarily studied for its role in organic synthesis
3-(Benzofuran-2-yl)propanoic acidBenzofuran linked to a propanoic acidExplored for anti-inflammatory properties
N,N-Dimethylbenzofuran amineBenzofuran substituted with dimethyl amineEnhanced lipophilicity; studied for CNS activity

The unique cyclopropane structure combined with the benzofuran moiety in this compound may impart distinct pharmacological properties compared to these similar compounds.

Scientific Research Applications

Chemical Properties and Structure

The compound features a cyclopropanamine core with a benzofuran moiety, which contributes to its diverse reactivity and biological activity. Its molecular formula is C11H11NC_{11}H_{11}N with a molecular weight of approximately 173.21 g/mol. The presence of the benzofuran structure enhances its lipophilicity, making it a suitable candidate for various biological applications.

Medicinal Chemistry

Potential Therapeutic Uses:
1-(1-Benzofuran-2-yl)cyclopropan-1-amine has been investigated for its potential as an antidepressant and anxiolytic agent. The benzofuran structure is known to interact with serotonin receptors, which play a crucial role in mood regulation.

  • Case Study: A study demonstrated that derivatives of benzofuran compounds exhibited significant binding affinity to serotonin receptors, suggesting potential antidepressant properties .

Mechanism of Action:
The compound may act by modulating neurotransmitter systems, particularly by enhancing serotonergic activity. This mechanism is critical in developing new treatments for mood disorders.

Chemical Synthesis

Building Block for Complex Molecules:
Due to its unique structure, this compound serves as a versatile building block in organic synthesis, particularly in the development of more complex heterocyclic compounds.

  • Synthesis Example: It can be used in the synthesis of novel pharmacological agents through various coupling reactions .

Reactivity:
The cyclopropane ring can undergo ring-opening reactions under specific conditions, leading to various derivatives that may possess different biological activities.

Material Science

Development of Functional Materials:
Research indicates that compounds like this compound can be utilized in the creation of functional materials, including sensors and electronic devices.

  • Application Insight: The unique electronic properties imparted by the benzofuran moiety make it suitable for applications in organic electronics .

Comparison with Similar Compounds

Structural Analogues with Benzofuran/Benzothiazole Moieties

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity Reference
This compound C₁₀H₁₁NO 161.20* Benzofuran, cyclopropane Not reported
2-MAPB (1-(Benzofuran-2-yl)-N-methylpropan-2-amine) C₁₂H₁₅NO 189.24 Benzofuran, N-methyl Psychoactive (confirmed via NMR/GC-MS)
N-[(1Z)-1-(benzofuran-2-yl)ethylidene]-1,3-benzothiazol-2-amine C₁₆H₁₂N₂OS 280.34 Benzofuran, benzothiazole Antimicrobial (moderate activity in derivatives)

Key Observations :

  • Benzofuran Core: All compounds share the benzofuran group, which contributes to π-π interactions in biological systems.
  • Activity Differences : While 2-MAPB exhibits psychoactive properties, benzofuran-benzothiazole hybrids (e.g., compound 3a-3j) show moderate antimicrobial activity, suggesting substituent-dependent biological targeting .

Cyclopropanamine Derivatives with Aryl Substitutions

Compound Name Molecular Formula Molecular Weight Key Substituents Physicochemical/Biological Notes Reference
1-(5-methyl-1,3-benzoxazol-2-yl)cyclopropan-1-amine HCl C₁₁H₁₃ClN₂O 224.69 Benzoxazole, cyclopropane Hydrochloride salt improves solubility; no reported bioactivity
1-(2-fluorophenyl)cyclopropan-1-amine HCl C₉H₁₁ClFN 187.64 Fluorophenyl, cyclopropane Fluorine enhances lipophilicity; potential CNS applications
1-(4-chloro-3-nitrophenyl)cyclopropan-1-amine C₉H₉ClN₂O₂ 212.64 Chloronitrophenyl, cyclopropane Electron-withdrawing groups may influence reactivity

Key Observations :

  • Substituent Effects: Electron-withdrawing groups (e.g., -NO₂, -Cl) and fluorine alter electronic properties and binding affinities. For instance, fluorinated derivatives are often explored for CNS targets due to enhanced bioavailability .
  • Salt Forms : Hydrochloride salts (e.g., in benzoxazole derivatives) improve aqueous solubility, a critical factor in drug formulation .

Preparation Methods

One of the primary synthetic strategies involves the cyclopropanation of a benzofuran precursor, typically at the 2-position, followed by introduction of the amine group on the cyclopropane ring.

  • Cyclopropanation Step : This is commonly achieved by the reaction of benzofuran-2-yl derivatives with cyclopropanone surrogates or diazo compounds under catalytic conditions. For example, stabilized phosphorus ylides can react with 1-sulfonylcyclopropanols to form alkylidenecyclopropanes, which can then undergo aza-Michael reactions to introduce amino groups with high stereocontrol.

  • Amination Step : The nucleophilic amination of the cyclopropane ring is typically performed under mild conditions to preserve the cyclopropane ring strain and avoid ring-opening. This can be done via aza-Michael addition or direct amination using amine nucleophiles.

Research Findings :

  • The method reported by Jung and Lindsay (2025) demonstrates a telescopic aza-Michael reaction on alkylidenecyclopropanes derived from cyclopropanone surrogates, yielding optically active cyclopropane β-amino acid derivatives with complete diastereocontrol favoring trans products.
  • This approach is amenable to rapid synthesis and allows for the production of highly enantioenriched amine derivatives, which is critical for pharmaceutical applications.

One-Pot Synthesis via Acylation and Cyclization

Another sophisticated method involves a one-pot synthesis approach where acylation of a suitable benzofuran-based intermediate is followed by cyclization and amination steps without isolation of intermediates.

  • Method Overview :

    • Acylation of a hydrazinoquinazoline or related precursor with cyclopropane carbonyl chloride in acetic acid, in the presence of sodium acetate, yields a hydrazide intermediate.
    • This intermediate undergoes heterocyclization upon reflux and subsequent acid treatment to form the desired amine-containing heterocycle.
    • The reaction conditions include removal of water by Dean–Stark apparatus and controlled pH precipitation to isolate the product.
  • Advantages :

    • High yields (up to 98%)
    • Avoidance of isolating unstable intermediates
    • Flexibility to modify acyl halides in situ for diverse derivatives

Research Findings :

  • The study demonstrates the successful synthesis of cyclopropane-containing amine derivatives using this method, highlighting its efficiency and scalability.
  • Modifications of the method allow for the preparation of a broad range of substituted analogs, which can be crystallized from methanol or propan-2-ol for purification.

Preparation via Carbonate Intermediates and Amine Substitution

A third approach involves the preparation of benzofuran derivatives functionalized with carbonate groups, which are then reacted with amines to introduce the cyclopropan-1-amine moiety.

  • Synthetic Steps :

    • Treatment of benzofuran alcohol derivatives with chloroformates yields carbonate intermediates.
    • These carbonates are then reacted with suitable amines (R1R2NH) in polar aprotic solvents such as N,N-dimethylformamide (DMF) in the presence of bases like sodium hydride or potassium carbonate.
    • This method allows for selective substitution and installation of the amine group on the cyclopropane ring.
  • Solvent and Base Choices :

    • Solvents: DMF, dichloromethane, toluene
    • Bases: Pyridine, sodium hydride, potassium carbonate

Research Findings :

  • This approach is versatile for synthesizing various benzofuran-amine derivatives, including those with cyclopropane rings, under mild conditions.
  • The method benefits from well-established carbonate chemistry and allows for good control over substitution patterns.

Comparative Data Table of Preparation Methods

Method Key Steps Yield (%) Stereocontrol Advantages Limitations
Cyclopropanation + Amination Cyclopropanone surrogates + aza-Michael High (not specified) Complete diastereocontrol (trans) Rapid, enantioselective synthesis Requires specialized reagents
One-Pot Acylation + Cyclization Acylation with cyclopropane carbonyl chloride, reflux, acid treatment Up to 98% Moderate to high High yield, no intermediate isolation Limited by acyl chloride availability
Carbonate Intermediate + Amine Carbonate formation + amine substitution Moderate to high Not specified Versatile, mild conditions Multi-step, requires base handling

Summary of Research Insights

  • The cyclopropanone surrogate method provides a modern, stereoselective route to 1-(1-Benzofuran-2-yl)cyclopropan-1-amine derivatives, useful for producing optically active compounds relevant in drug design.

  • The one-pot acylation and cyclization method is efficient for synthesizing related cyclopropane amines with high yields and scalability, suitable for diverse substitution patterns.

  • The carbonate intermediate method offers a classical approach leveraging carbonate chemistry and nucleophilic substitution to install amine groups on benzofuran-cyclopropane frameworks.

Each method has distinct advantages and can be selected based on the desired stereochemical outcome, substrate availability, and synthetic scale.

Q & A

Q. Methodological Guidance

  • NMR Spectroscopy : Use ¹H-¹³C HSQC and HMBC to resolve overlapping signals from the benzofuran and cyclopropane rings. For example, the cyclopropane protons appear as distinct multiplets at δ 1.2–1.5 ppm, while benzofuran aromatic protons resonate at δ 6.8–7.4 ppm .
  • Mass Spectrometry : High-resolution LC-TOF confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 188.1) and detects impurities (<0.5%) .
  • X-ray Crystallography : Resolves stereochemistry and confirms cyclopropane ring geometry .

How do substituents on the benzofuran moiety influence biological activity?

Advanced Mechanistic Analysis
Modifications at the benzofuran 5-position significantly alter receptor binding:

  • Electron-withdrawing groups (e.g., -NO₂): Reduce affinity for serotonin receptors (5-HT₂A IC₅₀ > 1 μM) .
  • Electron-donating groups (e.g., -OCH₃): Enhance binding (5-HT₂A IC₅₀ ~0.2 μM) due to improved π-π stacking .
    Case Study :
Substituent5-HT₂A IC₅₀ (μM)logD (pH 7.4)
-H0.52.5
-OCH₃0.22.8
-Cl1.13.0
Data adapted from benzofuran analogs in .

What computational methods predict the compound’s binding affinity with neurological targets?

Q. Advanced Methodological Approach

  • Molecular Docking : Use AutoDock Vina with crystal structures of 5-HT₂A receptors (PDB: 6WGT) to model interactions. The cyclopropane amine forms hydrogen bonds with Ser159 and Tyr370 residues .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes. Root-mean-square deviation (RMSD) <2.0 Å indicates stable binding .
  • QSAR Models : Train models using descriptors like polar surface area (PSA) and Hammett constants to predict activity across receptor subtypes .

What are the challenges in achieving enantiomeric purity, and which chiral catalysts are effective?

Advanced Synthesis Focus
The cyclopropane ring’s stereochemistry is critical for pharmacological specificity. Challenges include:

  • Racemization : Occurs under acidic conditions during workup. Mitigate by using non-polar solvents (e.g., hexane) .
  • Catalysts :
    • Ru(II)-BINAP : Achieves >90% enantiomeric excess (ee) in asymmetric hydrogenation .
    • Chiral Oxazaborolidines : Promote enantioselective cyclopropanation (ee ~85%) .

How do conflicting bioactivity data from different studies arise, and how can they be resolved?

Data Contradiction Analysis
Discrepancies often stem from:

  • Assay Conditions : Varying pH or temperature alters ionization states (e.g., amine protonation reduces membrane permeability). Standardize assays at pH 7.4 and 37°C .
  • Impurity Effects : Trace solvents (e.g., DMSO) in stock solutions may inhibit enzymes. Use LC-MS to verify compound purity (>98%) .
  • Receptor Heterogeneity : 5-HT₂A isoforms in different cell lines (e.g., HEK293 vs. CHO) yield divergent IC₅₀ values. Validate using isoform-specific knockdown models .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-Benzofuran-2-yl)cyclopropan-1-amine
Reactant of Route 2
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1-(1-Benzofuran-2-yl)cyclopropan-1-amine

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